molecular formula C22H40Cl3N3O B13759873 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate CAS No. 23462-20-6

3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate

Cat. No.: B13759873
CAS No.: 23462-20-6
M. Wt: 468.9 g/mol
InChI Key: SPHQEWVHHACEJM-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate is a complex organic compound with the molecular formula C22H35N3·3HCl. It is known for its unique bicyclic structure, which includes a diazabicyclo nonane core. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate typically involves multiple steps. One common method includes the reaction of a diazabicyclo nonane derivative with benzyl chloride and piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or piperidinopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3,9-Diazabicyclo(3.3.1)nonane, 3-(phenylmethyl)-9-[2-(1-piperidinyl)propyl]-, hydrochloride
  • 3-Benzyl-9-(2-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonanehydrate trihydrochloride

Uniqueness

Compared to similar compounds, 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate is unique due to its specific substitution pattern and the presence of the trihydrochloride hydrate form. This gives it distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

23462-20-6

Molecular Formula

C22H40Cl3N3O

Molecular Weight

468.9 g/mol

IUPAC Name

3-benzyl-9-(2-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;hydrate;trihydrochloride

InChI

InChI=1S/C22H35N3.3ClH.H2O/c1-19(24-13-6-3-7-14-24)15-25-21-11-8-12-22(25)18-23(17-21)16-20-9-4-2-5-10-20;;;;/h2,4-5,9-10,19,21-22H,3,6-8,11-18H2,1H3;3*1H;1H2

InChI Key

SPHQEWVHHACEJM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2CCCC1CN(C2)CC3=CC=CC=C3)N4CCCCC4.O.Cl.Cl.Cl

Origin of Product

United States

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